molecular formula C7H6Cl2FN B1451075 3,6-Dichloro-2-fluorobenzylamine CAS No. 916420-66-1

3,6-Dichloro-2-fluorobenzylamine

Cat. No.: B1451075
CAS No.: 916420-66-1
M. Wt: 194.03 g/mol
InChI Key: CSAKSJHNYMDUQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Dichloro-2-fluorobenzylamine typically involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with ammonia or an amine source under specific conditions. One common method is the reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,6-Dichloro-2-fluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the benzene ring. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds using oxidizing agents like potassium permanganate. Conversely, reduction reactions can convert the amine to a primary amine using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

3,6-Dichloro-2-fluorobenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in medicinal chemistry.

    Industry: In industrial settings, this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary based on the specific biological system and the intended therapeutic use .

Comparison with Similar Compounds

3,6-Dichloro-2-fluorobenzylamine can be compared with other benzylamine derivatives, such as:

The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity and binding characteristics, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3,6-dichloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKSJHNYMDUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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